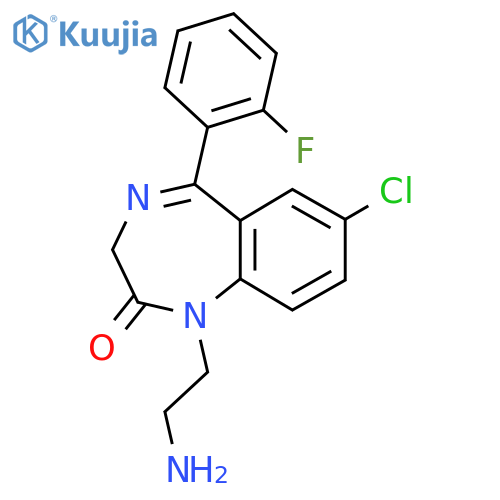Cas no 21808-55-9 (Didesethylflurazepam)

Didesethylflurazepam structure
商品名:Didesethylflurazepam
CAS番号:21808-55-9
MF:C17H15ClFN3O
メガワット:331.771906137466
CID:4852949
Didesethylflurazepam 化学的及び物理的性質
名前と識別子
-
- Didesethylflurazepam
- Dealkylflurazepam
- Dideethylflurazepam
- N,N-Bisdesethylflurazepam
- 1-(2-Aminoethyl)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- BUJ3JOD7XF
- 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(2-aminoethyl)-7-chloro-5-(2-fluorophenyl)-
- Didesethyl flurazepam
- 2H-1,4-Benzodiazepin-2-one, 1-(2-aminoethyl)-7-chloro-5-(o-fluorophenyl)-1,3-dihydro-
- 1-(2-ami
-
- インチ: 1S/C17H15ClFN3O/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)21-10-16(23)22(15)8-7-20/h1-6,9H,7-8,10,20H2
- InChIKey: MVAUDJDXZPBWOW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1F)=NCC(N2CCN)=O
- BRN: 0706279
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 473
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 58.7
Didesethylflurazepam 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC7579-250mg |
Didesethyl flurazepam |
21808-55-9 | 250mg |
$1000.0 | 2023-09-15 | ||
| DC Chemicals | DC7579-100 mg |
Didesethyl flurazepam |
21808-55-9 | 100mg |
$500.0 | 2022-02-28 | ||
| DC Chemicals | DC7579-250 mg |
Didesethyl flurazepam |
21808-55-9 | 250mg |
$1000.0 | 2022-02-28 | ||
| DC Chemicals | DC7579-1 g |
Didesethyl flurazepam |
21808-55-9 | 1g |
$2000.0 | 2022-02-28 | ||
| DC Chemicals | DC7579-100mg |
Didesethyl flurazepam |
21808-55-9 | 100mg |
$500.0 | 2023-09-15 | ||
| DC Chemicals | DC7579-1g |
Didesethyl flurazepam |
21808-55-9 | 1g |
$2000.0 | 2023-09-15 |
Didesethylflurazepam 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
21808-55-9 (Didesethylflurazepam) 関連製品
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
